molecular formula C17H14F3N3O2 B2542817 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1421512-76-6

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2542817
CAS No.: 1421512-76-6
M. Wt: 349.313
InChI Key: DQUBFXFJQGFJEW-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a furan ring, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under radical conditions.

    Final Coupling: The final step involves coupling the pyrazole and furan rings with the benzamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to dihydrofuran derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-23-14(15-7-4-8-25-15)9-11(22-23)10-21-16(24)12-5-2-3-6-13(12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUBFXFJQGFJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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